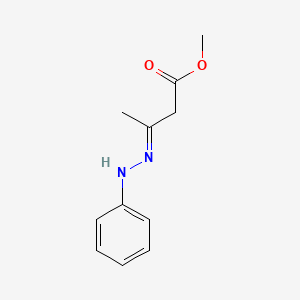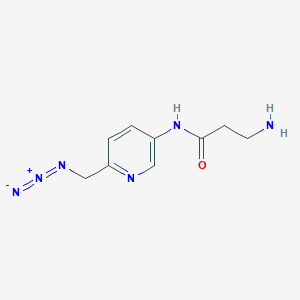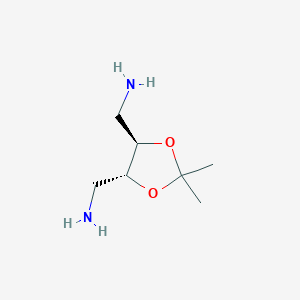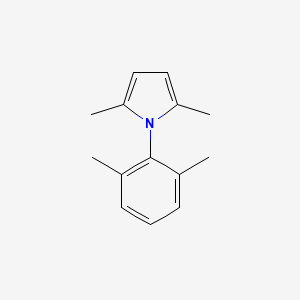
Methyl 3-(2-phenylhydrazono)butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(2-phenylhydrazono)butanoate is an organic compound with the molecular formula C11H14N2O2. It is a derivative of butanoic acid and features a phenylhydrazono group attached to the third carbon of the butanoate chain. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-(2-phenylhydrazono)butanoate can be synthesized through the reaction of ethyl acetoacetate with phenylhydrazine in the presence of an acid catalyst. The reaction typically involves refluxing the reactants in ethanol for several hours, followed by purification through recrystallization .
Industrial Production Methods
the synthesis process can be scaled up by optimizing reaction conditions such as temperature, solvent, and catalyst concentration to achieve higher yields and purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(2-phenylhydrazono)butanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the hydrazono group to an amine.
Substitution: The phenylhydrazono group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Ketones and carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-(2-phenylhydrazono)butanoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 3-(2-phenylhydrazono)butanoate involves its interaction with specific molecular targets. The phenylhydrazono group can form hydrogen bonds and other interactions with biological molecules, influencing various biochemical pathways. The exact molecular targets and pathways are still under investigation, but the compound’s structure suggests potential interactions with enzymes and receptors involved in cellular processes .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-(2-phenylhydrazono)butanoate
- Methyl 3-(2-phenylhydrazono)propanoate
- Methyl 3-(2-phenylhydrazono)pentanoate
Uniqueness
Methyl 3-(2-phenylhydrazono)butanoate is unique due to its specific substitution pattern and the presence of the phenylhydrazono group. This structural feature imparts distinct chemical reactivity and potential biological activity compared to other similar compounds .
Properties
CAS No. |
113307-37-2 |
|---|---|
Molecular Formula |
C11H14N2O2 |
Molecular Weight |
206.24 g/mol |
IUPAC Name |
methyl (3E)-3-(phenylhydrazinylidene)butanoate |
InChI |
InChI=1S/C11H14N2O2/c1-9(8-11(14)15-2)12-13-10-6-4-3-5-7-10/h3-7,13H,8H2,1-2H3/b12-9+ |
InChI Key |
YSKRVJSWYOPWNW-FMIVXFBMSA-N |
Isomeric SMILES |
C/C(=N\NC1=CC=CC=C1)/CC(=O)OC |
Canonical SMILES |
CC(=NNC1=CC=CC=C1)CC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3aR,5aR,5bR,11aR)-3a,5a,5b,8,8,11a-hexamethyl-1-prop-1-en-2-yl-2,3,4,5,6,7,7a,10,11,11b,12,13,13a,13b-tetradecahydro-1H-cyclopenta[a]chrysen-9-one](/img/structure/B14802575.png)
![Cyclopropanecarboxylic acid, 2-[3-amino-4-[bis(2-methylpropyl)amino]phenyl]-, ethyl ester, (1S,2R)-](/img/structure/B14802579.png)
![N-{[4-(prop-2-en-1-ylsulfamoyl)phenyl]carbamothioyl}furan-2-carboxamide](/img/structure/B14802584.png)
![2-[5-Chloro-2-ethoxy-4-fluoro-3-(2-nitroethenyl)phenyl]-2-methyl-1,3-dioxolane](/img/structure/B14802585.png)
![(1S)-1-amino-13-ethylidene-11-methyl-6-azatricyclo[7.3.1.02,7]trideca-3,6,10-trien-5-one](/img/structure/B14802592.png)




![2-{[(E)-(5-nitrothiophen-2-yl)methylidene]amino}benzamide](/img/structure/B14802630.png)

![1-tert-butyl 2-methyl 4-[4-(ethoxycarbonyl)-1H-1,2,3-triazol-1-yl]pyrrolidine-1,2-dicarboxylate](/img/structure/B14802643.png)
![2-{[(E)-(4-chlorophenyl)methylidene]amino}benzamide](/img/structure/B14802650.png)

